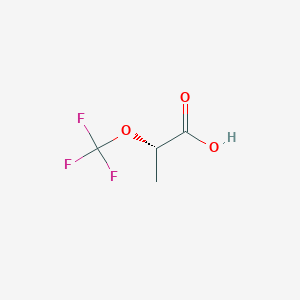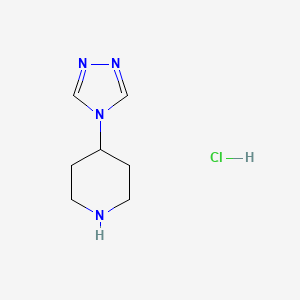![molecular formula C21H30N2O4 B1407640 1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate CAS No. 1523571-86-9](/img/structure/B1407640.png)
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate
Vue d'ensemble
Description
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate is a heterocyclic compound with the molecular formula C21H30N2O4 and a molecular weight of 374.47 g/mol . This compound is primarily used for research purposes and is a part of the pyrrolidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate typically involves the reaction of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate with benzyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl bromide, tert-butyl chloride, and other alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .
Applications De Recherche Scientifique
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-Butyl 1,7-Diazaspiro[4.5]Decane-7-Carboxylate: A similar compound with a slightly different structure, used in similar research applications.
1-Benzyl 1,7-Diazaspiro[4.5]Decane-1,7-Dicarboxylate: Another analog with variations in the substituent groups, also used in medicinal chemistry.
Uniqueness
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and benzyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
1-O-benzyl 9-O-tert-butyl 1,9-diazaspiro[4.5]decane-1,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-18(24)22-13-7-11-21(16-22)12-8-14-23(21)19(25)26-15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGVSKRDDSIZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


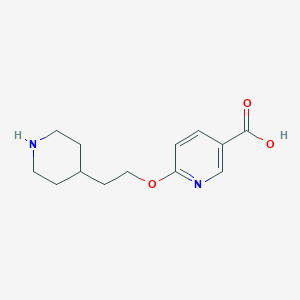

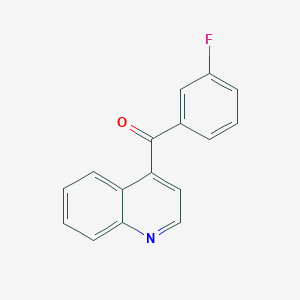
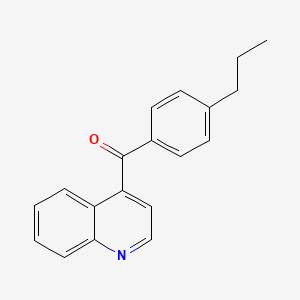
![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)

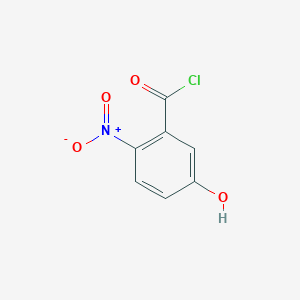
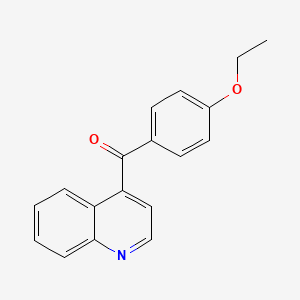

![Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B1407575.png)
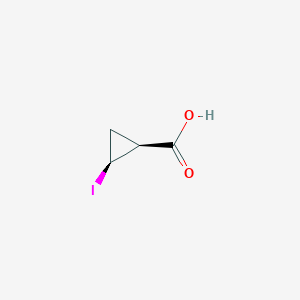
![(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride](/img/structure/B1407577.png)
